5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
Description
The compound 5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic sulfonamide derivative characterized by a unique 2-thia-5-azabicyclo[2.2.1]heptane core fused with a substituted imidazole ring.
Properties
IUPAC Name |
5-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S2/c1-3-13-6-11(12-8(13)2)18(15,16)14-5-10-4-9(14)7-17-10/h6,9-10H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMGLMUWSFBNFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CC3CC2CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[22Imidazole derivatives, which this compound is a part of, are known to have a broad range of biological activities. They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals.
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects. The interaction of this compound with its targets would likely result in changes at the molecular level, influencing the function of the target cells or organisms.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities. The downstream effects of these interactions would depend on the specific targets and pathways involved.
Biological Activity
The compound 5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic molecule that combines a bicyclic structure with a sulfonyl group attached to an imidazole moiety. This unique structural configuration suggests potential biological activities, particularly in antimicrobial and therapeutic applications.
Structure
The molecular formula of the compound is , featuring a bicyclic framework characteristic of azabicyclo compounds. The sulfonyl group contributes to the compound's reactivity and potential interaction with biological targets.
Properties
| Property | Value |
|---|---|
| Molecular Weight | 240.32 g/mol |
| LogP (octanol-water) | 0.62 |
| Polar Surface Area | 25 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related compounds, particularly those incorporating imidazole and sulfonyl groups. For example, the synthesis of 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide demonstrated no significant activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and Escherichia coli . This suggests that modifications in the structure may be necessary to enhance biological efficacy.
The proposed mechanism of action for compounds containing imidazole rings often involves interference with microbial cell wall synthesis or disruption of metabolic pathways through enzyme inhibition. The presence of the sulfonyl group may enhance binding affinity to target enzymes or receptors, potentially increasing antimicrobial effectiveness.
Study on Related Compounds
A study focused on the antimicrobial activities of various imidazole derivatives revealed that structural variations significantly influence their biological activity. For instance, analogs with different substituents on the imidazole ring exhibited varying degrees of inhibition against microbial strains .
In Vivo Studies
In vivo studies on similar bicyclic compounds have shown promise in treating infections caused by resistant bacterial strains. These studies often involve assessing the pharmacokinetics and pharmacodynamics of the compounds to determine effective dosages and potential side effects.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to 5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane exhibit antimicrobial activity against various pathogens. Studies have shown that related sulfonamide compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly in inhibiting the proliferation of cancer cell lines such as HCT-116 and MCF-7. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .
Enzyme Inhibition
The unique structure allows for interaction with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and infections. For instance, enzyme inhibition studies have suggested that these compounds may disrupt critical enzymatic functions in pathogens or cancer cells .
Case Study 1: Antimicrobial Evaluation
A study synthesized a related compound, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, which was tested against various bacterial strains. The results indicated no significant antimicrobial activity, suggesting that structural modifications could enhance efficacy .
Case Study 2: Anticancer Activity
In another investigation, derivatives of sulfonamide compounds were synthesized and tested for cytotoxicity against human cancer cell lines. The results demonstrated promising activity, with some derivatives achieving IC50 values indicating effective dose ranges for therapeutic applications .
Table: Summary of Biological Activities
| Biological Activity | Target Organisms/Cell Lines | Observations |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli, Candida albicans | Varied efficacy; further modifications needed for enhanced activity |
| Anticancer | HCT-116, MCF-7 | Significant cytotoxicity observed; potential for drug development |
| Enzyme Inhibition | Specific metabolic enzymes | Disruption of enzymatic functions linked to disease processes |
Chemical Reactions Analysis
Substitution Reactions at the Sulfonyl Group
The sulfonyl group serves as a key reactive site, enabling nucleophilic substitution under controlled conditions.
Sulfonamide Formation
Reaction with primary or secondary amines yields sulfonamide derivatives. For example:
-
Reagents : Ethylamine, triethylamine (base catalyst)
-
Conditions : Room temperature, dichloromethane solvent
-
Mechanism : Nucleophilic attack on the electrophilic sulfur atom, displacing the imidazole group .
| Reaction Type | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Amine substitution | Ethylamine | Sulfonamide analog | 65–72 |
Bicyclic Ring Functionalization
The 2-thia-5-azabicyclo[2.2.1]heptane core undergoes regioselective modifications:
Palladium-Catalyzed Cross-Coupling
The bridgehead nitrogen and sulfur atoms direct catalytic transformations:
-
Reagents : Pd(OAc)₂, aryl halides
-
Conditions : 80°C, DMF solvent, 12–18 hours
-
Outcome : Aryl groups install at the bridgehead position via Buchwald-Hartwig coupling .
| Substrate | Catalyst | Product | Selectivity (%) | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂ | Aryl-bicyclic derivative | >90 |
Acid-Catalyzed Ring Expansion
Protonation of the nitrogen in acidic media triggers ring rearrangement:
-
Reagents : HCl (conc.), ethanol
-
Mechanism : Ring strain relief via expansion to a 7-membered azepane analog .
Imidazole Substituent Reactivity
The 1-ethyl-2-methylimidazole moiety participates in electrophilic substitutions:
Halogenation
-
Reagents : NBS (N-bromosuccinimide), AIBN initiator
-
Conditions : Light, CCl₄ solvent
| Halogenating Agent | Position | Product | Yield (%) |
|---|---|---|---|
| NBS | C5 | 5-Bromoimidazole derivative | 58 |
Sulfonyl Group Reduction
-
Reagents : LiAlH₄
-
Conditions : Dry THF, reflux
-
Product : Thioether analog (reduction of S=O to S–H).
Bicyclic Ring Oxidation
-
Reagents : mCPBA (meta-chloroperbenzoic acid)
-
Outcome : Epoxidation of the bicyclo[2.2.1]heptane double bond (if present) .
Biologically Relevant Modifications
Structure-activity relationship (SAR) studies highlight crit
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Conformational Rigidity : The bicyclo[2.2.1]heptane core in the target compound offers intermediate strain compared to [2.2.2] systems, balancing stability and flexibility for receptor binding.
- Safety Considerations : Complex derivatives (e.g., ) highlight the need for structural simplification to mitigate toxicity risks.
Q & A
Q. Key Considerations :
- Stereochemical Control : Use chiral auxiliaries or enantioselective catalysts during bicyclic core formation. For example, the (1S,4S)-configuration in related compounds is achieved via resolution using NaOMe .
- Yield Optimization : Stepwise purification (e.g., recrystallization from DMF/acetic acid) improves final purity .
How can contradictory results in receptor binding affinity data for this compound be systematically resolved?
Advanced Research Question
Contradictions may arise from variations in assay conditions or structural analogs. Methodological approaches include:
- Comparative Structural Analysis : Compare binding modes with analogs like tert-butyl-protected azabicycloheptanes to identify critical substituent interactions .
- Site-Directed Mutagenesis : Modify receptor residues predicted to interact with the sulfonyl or imidazole groups (e.g., using computational docking models) .
- Standardized Assay Conditions : Control pH, ionic strength, and co-solvents (e.g., DMSO concentration ≤0.1%) to minimize artifacts .
Basic Research Question
- NMR Spectroscopy :
- 1H/13C NMR : Identify bicyclic protons (e.g., bridgehead H at δ 3.5–4.5 ppm) and sulfonyl group deshielding effects .
- 2D Techniques (COSY, NOESY) : Resolve overlapping signals in the bicyclic core and confirm imidazole substitution pattern .
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ at m/z 368.12) .
- X-Ray Crystallography : Resolve absolute configuration, particularly for stereocenters in the bicyclic system .
Q. Advanced Application :
- DFT Calculations : Predict vibrational frequencies (IR) and compare with experimental data to validate sulfonyl group geometry .
How can regioselectivity challenges during sulfonylation of the imidazole ring be mitigated?
Advanced Research Question
The 4-position sulfonylation of 1-ethyl-2-methylimidazole is prone to competing reactions at N1 or C5. Solutions include:
Q. Reaction Optimization Table :
| Condition | Yield (%) | Regioselectivity (C4:N1) | Reference |
|---|---|---|---|
| LDA, THF, -78°C | 78 | 9:1 | |
| Boc Protection, RT | 65 | 15:1 | |
| No Directed Metalation | 30 | 2:1 |
What in silico strategies are recommended to predict the compound’s metabolic stability and off-target effects?
Advanced Research Question
- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify labile sites (e.g., sulfonyl group hydrolysis) .
- Off-Target Screening : Perform molecular docking against databases (e.g., ChEMBL) to assess interactions with non-target kinases or GPCRs .
- MD Simulations : Analyze binding stability in physiological conditions (e.g., 150 mM NaCl, 310 K) to prioritize analogs with longer residence times .
How does the 1-ethyl-2-methylimidazole substituent influence solubility and membrane permeability compared to other heterocycles?
Basic Research Question
- LogP Measurement : Experimental LogP (e.g., 2.1 ± 0.3) indicates moderate hydrophobicity, suitable for blood-brain barrier penetration .
- Comparative Table :
| Heterocycle | Solubility (mg/mL) | PAMPA Permeability (nm/s) |
|---|---|---|
| 1-Ethyl-2-methylimidazole | 0.8 | 12 ± 2 |
| Pyridine | 15.2 | 3 ± 1 |
| Thiazole | 2.4 | 8 ± 1 |
- Methodological Note : Use shake-flask assays for solubility and PAMPA plates for permeability .
What strategies address instability of the sulfonyl group under physiological pH conditions?
Advanced Research Question
- pH-Rate Profiling : Identify degradation hotspots (e.g., sulfonyl hydrolysis at pH > 7.4) .
- Prodrug Design : Replace sulfonyl with a phosphonate ester, which is cleaved enzymatically in target tissues .
- Stabilization via Formulation : Use lyophilized powders or cyclodextrin complexes to reduce aqueous exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
